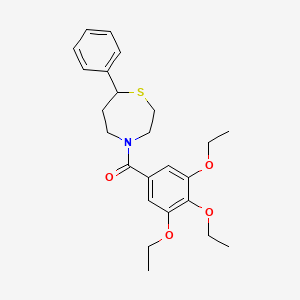

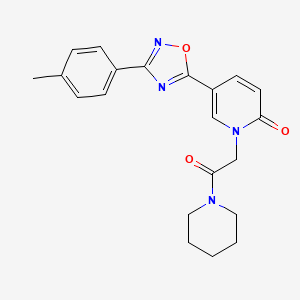

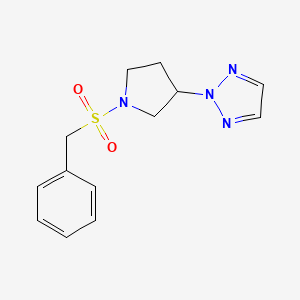

(7-Phenyl-1,4-thiazepan-4-yl)(3,4,5-triethoxyphenyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves intricate chemical reactions aimed at forming the desired molecular structure with specific functional groups. For example, the synthesis of derivatives like (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone showcases the use of UV, IR, NMR, and mass spectrometry for characterization, alongside DFT calculations for structural optimization and analysis of vibrational spectra, indicating the complex methodologies involved in synthesizing such compounds (Shahana & Yardily, 2020).

Molecular Structure Analysis

The molecular structure of related compounds is often analyzed using spectroscopic methods and DFT calculations. The study of (E)-(4-(2-(benzo[d]thiazol-2-yl)hydrazono)-3-methyl-2,6-diphenylpiperidin-1-yl)(phenyl)methanone, for instance, reveals insights into its geometry, vibrational frequencies, and electronic structure through B3LYP/6-31G (d,p) level of theory, emphasizing the importance of computational methods in understanding molecular architecture (Rajaraman et al., 2015).

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds can be elucidated through theoretical and experimental approaches. Studies often explore the thermodynamic stability, reactivity, and molecular docking to understand their potential biological activities. For example, the analysis of the antibacterial activity of similar compounds is carried out using molecular docking studies, highlighting the chemical interactions and reactivity with biological targets (Shahana & Yardily, 2020).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are critical for understanding the applicability of these compounds in various scientific domains. X-ray crystallography, thermogravimetric analysis, and other spectroscopic methods are employed to detail these aspects, providing insights into the compound's stability and behavior under different conditions.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity with other chemical groups, and stability under various chemical conditions, are explored through a combination of experimental and computational methods. For instance, the study of the effects of structure and environment on spectroscopic properties of similar compounds delves into how substituents and solvents influence their chemical behavior and reactivity (Al-Ansari, 2016).

Wissenschaftliche Forschungsanwendungen

Subheading Neuroprotective Potential of Benzoxazine Antioxidants

The compounds S 24429 and S 24718, belonging to the 8-alkylamino-1,4-benzoxazine antioxidants, have demonstrated significant neuroprotective properties. These antioxidants were effective in preventing a decline in ATP levels due to hypoxia in astrocytes and exhibited protective effects against brain damage mimicking cerebral palsy lesions in mouse models. This suggests their potential as novel agents for neuroprotection, particularly relevant to conditions like cerebral palsy (Largeron et al., 2001).

Antiestrogenic Activity

Subheading Novel Antiestrogenic Compounds and Their Mechanism

A study outlined the synthesis of novel dihydronaphthalene isomers with potent antiestrogenic activity, demonstrating their capability to bind to rat uterine cytosol estrogen receptors with high affinity, even surpassing estradiol. This research provides a valuable understanding of novel compounds that could influence estrogenic activity, potentially contributing to the development of treatments for conditions influenced by estrogen levels (Jones et al., 1979).

Analgesic Effects

Subheading Analgesic Effects of High-Efficacy 5-HT1A Receptor Activation

The agonist F 13640, known for its selective, high-efficacy 5-HT1A receptor activation, has exhibited remarkable long-term analgesic effects in rodent models of chronic pain and neuropathic pain, including a curative-like action on allodynia following spinal cord injury. These findings suggest the promising potential of high-efficacy 5-HT1A receptor activation in treating pathological pain, offering a novel approach to pain management (Colpaert et al., 2004).

Anti-inflammatory Agents

Subheading Anti-inflammatory Potential of Thiazolyl/Oxazolyl Formazanyl Indoles

A series of compounds, specifically 3-(2'-substituted indolidene aminothiazol-4'-yl)-2-(4-chlorophenyl) indoles and their oxazol counterparts, were synthesized and evaluated for their anti-inflammatory activity. These compounds showcased moderate to good activity, offering a promising avenue for the development of new anti-inflammatory agents. The compound 3b, in particular, displayed notable anti-inflammatory properties with reduced ulcerogenic liability and acute toxicity, highlighting its potential as an effective anti-inflammatory agent with lower side effects (Singh et al., 2008).

Eigenschaften

IUPAC Name |

(7-phenyl-1,4-thiazepan-4-yl)-(3,4,5-triethoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31NO4S/c1-4-27-20-16-19(17-21(28-5-2)23(20)29-6-3)24(26)25-13-12-22(30-15-14-25)18-10-8-7-9-11-18/h7-11,16-17,22H,4-6,12-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNGGTYMFRJMFAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCC(SCC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(7-Phenyl-1,4-thiazepan-4-yl)(3,4,5-triethoxyphenyl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4,4-Dioxo-4lambda6-thia-5-azaspiro[2.4]heptan-6-yl)methanamine;hydrochloride](/img/structure/B2483081.png)

![4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]-N-tridecylbenzenesulfonamide](/img/structure/B2483090.png)

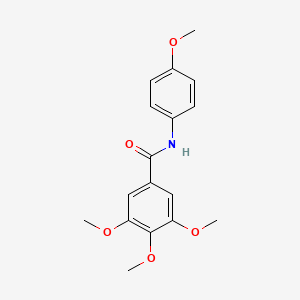

![ethyl 3-({(2Z)-3-[(4-chlorophenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2483093.png)

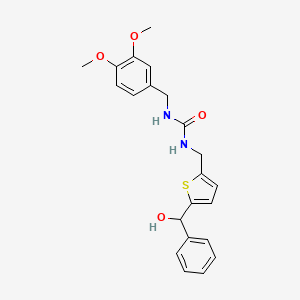

![2-hydroxy-N'-[(2E)-1-phenylpropan-2-ylidene]benzohydrazide](/img/structure/B2483099.png)

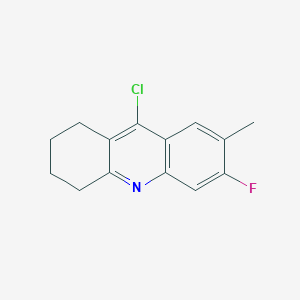

![4-butyl-N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2483102.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B2483103.png)